molecular formula C14H11NO4 B1440923 4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1000587-29-0

4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B1440923
CAS RN: 1000587-29-0
M. Wt: 257.24 g/mol
InChI Key: FXYMLBWUVKFDCI-UHFFFAOYSA-N
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Description

Biphenyl compounds, such as “4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid”, are organic compounds that consist of two benzene rings connected by a single covalent bond . They are used in a wide range of applications, including the production of various drugs, agricultural products, and organic light-emitting diodes (OLEDs) .


Synthesis Analysis

The synthesis of biphenyl compounds often involves metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction is widely used due to its mild conditions and functional group tolerance .


Molecular Structure Analysis

The molecular structure of biphenyl compounds consists of two connected phenyl rings . The exact structure of “4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid” would require more specific information.


Chemical Reactions Analysis

Biphenyls undergo similar reactions to benzene, including electrophilic substitution reactions . The specific reactions of “4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid” would depend on the functional groups present in the molecule.


Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water but soluble in typical organic solvents . The specific physical and chemical properties of “4’-Methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid” would require more specific information.

Mechanism of Action

The mechanism of action of biphenyl compounds in biological systems is complex and depends on the specific compound and its functional groups. Some biphenyl derivatives are used in medicine for their anti-inflammatory, anti-proliferative, and other pharmacological activities .

Safety and Hazards

Biphenyl compounds can have various safety and hazard profiles depending on their specific structures. For example, biphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-(4-methylphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-9-2-4-10(5-3-9)11-6-12(14(16)17)8-13(7-11)15(18)19/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYMLBWUVKFDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688630
Record name 4'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

1000587-29-0
Record name 4'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-iodo-5-nitrobenzoic acid (15.48 g, 52.83 mmol) and Pd(Ph3P)4 (1.84 g, 1.69 mmol) in 300 ml of toluene and 50 ml of ethanol was added p-tolylboronic acid (7.87 g, 58.11 mmol) and a solution of Cs2CO3 (18.89 g, 58.11 mmol) in 20 ml water at room temperature. The reaction was brought to reflux for 18 hours and then cooled to room temperature. To the solution was added 2N NaOH, and the reaction mixture was stirred for 30 minutes. The organic phase was separated, and the aqueous phase was adjusted to PH<4 using 12N HCl. The resulting solid precipitate was filtered and washed with toluene to afford 13.2 g of 4′-Methyl-5-nitro-biphenyl-3-carboxylic acid as light yellow solid (97.2%). MS (M+H)=258.
Quantity
15.48 g
Type
reactant
Reaction Step One
Quantity
7.87 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.84 g
Type
catalyst
Reaction Step One
Quantity
18.89 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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